molecular formula C16H15NO5 B572688 Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate CAS No. 1269448-82-9

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate

Cat. No.: B572688
CAS No.: 1269448-82-9
M. Wt: 301.298
InChI Key: RLWRZAZMFRUEIM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate is an organic compound with the molecular formula C16H15NO5. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxycarbonyl group, and a phenoxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxycarbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the methoxycarbonyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl and phenoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of the phenoxy group.

    Methyl 5-amino-2-chlorobenzoate: Contains a chlorine atom instead of the phenoxy group.

    Methyl 5-amino-2-methoxybenzoate: Has a methoxy group instead of the phenoxy group.

Uniqueness

Methyl 5-amino-2-(2-(methoxycarbonyl)phenoxy)benzoate is unique due to the presence of both the methoxycarbonyl and phenoxy groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-amino-2-(2-methoxycarbonylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRZAZMFRUEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735139
Record name Methyl 5-amino-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269448-82-9
Record name Methyl 5-amino-2-[2-(methoxycarbonyl)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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